Cas no 2172249-97-5 (ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine)
ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine Chemical and Physical Properties
Names and Identifiers
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- ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine
- ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine
- EN300-1599956
- 2172249-97-5
-
- Inchi: 1S/C10H17N3/c1-2-11-6-9-4-3-5-13-8-12-7-10(9)13/h7-9,11H,2-6H2,1H3
- InChI Key: QEHRQAFCYSATOH-UHFFFAOYSA-N
- SMILES: N12C=NC=C1C(CNCC)CCC2
Computed Properties
- Exact Mass: 179.142247555g/mol
- Monoisotopic Mass: 179.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 29.8Ų
ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1599956-0.05g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 0.05g |
$1851.0 | 2023-05-26 | ||
| Enamine | EN300-1599956-0.1g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 0.1g |
$1939.0 | 2023-05-26 | ||
| Enamine | EN300-1599956-0.25g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 0.25g |
$2027.0 | 2023-05-26 | ||
| Enamine | EN300-1599956-0.5g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 0.5g |
$2115.0 | 2023-05-26 | ||
| Enamine | EN300-1599956-1.0g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 1g |
$2203.0 | 2023-05-26 | ||
| Enamine | EN300-1599956-2.5g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 2.5g |
$4319.0 | 2023-05-26 | ||
| Enamine | EN300-1599956-5.0g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 5g |
$6390.0 | 2023-05-26 | ||
| Enamine | EN300-1599956-10.0g |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 10g |
$9474.0 | 2023-05-26 | ||
| Enamine | EN300-1599956-50mg |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 50mg |
$768.0 | 2023-09-23 | ||
| Enamine | EN300-1599956-100mg |
ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine |
2172249-97-5 | 100mg |
$804.0 | 2023-09-23 |
ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on ethyl({5H,6H,7H,8H-imidazo1,5-apyridin-8-ylmethyl})amine
Research Brief on Ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine (CAS: 2172249-97-5)
The compound ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine (CAS: 2172249-97-5) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its imidazo[1,5-a]pyridine core, has garnered attention due to its potential applications in drug discovery, particularly as a scaffold for targeting central nervous system (CNS) disorders and inflammatory diseases. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, positioning it as a molecule of significant therapeutic interest.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine via a multi-step process involving reductive amination of the corresponding aldehyde intermediate. The compound exhibited high purity (>98%) and stability under physiological conditions, making it suitable for further pharmacological evaluation. Notably, its structural features, including the ethylamine side chain, were found to enhance blood-brain barrier permeability, a critical factor for CNS-targeted therapies.
Pharmacological assessments revealed that ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine acts as a modulator of GABAA receptors, with selective affinity for α2/α3 subunits. This specificity suggests potential applications in anxiety disorders and neuropathic pain, where α2/α3 subunit-containing GABAA receptors play a pivotal role. In vitro assays using neuronal cell lines demonstrated dose-dependent effects on chloride ion flux, corroborating its functional activity at these receptors.
Further investigations into the compound's pharmacokinetic profile, as reported in a 2024 ACS Pharmacology & Translational Science article, highlighted its favorable oral bioavailability (∼65%) and moderate plasma half-life (t1/2 = 4.2 hours) in rodent models. Metabolite analysis identified the primary clearance pathway as hepatic oxidation, with no detected toxic intermediates. These findings support its potential as a lead compound for further optimization in preclinical development.
Ongoing research efforts are exploring derivatives of ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine to enhance selectivity and reduce off-target effects. Computational modeling studies have identified key interactions with the GABAA receptor binding pocket, providing a structural basis for rational drug design. Additionally, its application in combination therapies for epilepsy and neurodegenerative diseases is under investigation, leveraging its unique pharmacological profile.
In conclusion, ethyl({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ylmethyl})amine (CAS: 2172249-97-5) represents a versatile scaffold with significant potential in CNS drug discovery. Its well-characterized synthesis, favorable pharmacokinetics, and selective receptor modulation make it a compelling candidate for further development. Future studies should focus on in vivo efficacy models and toxicological assessments to advance this compound toward clinical evaluation.
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